

# C-Veratroylglycol: A Technical Guide to its Potential Biological Activities

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C-Veratroylglycol

Cat. No.: B192641

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**C-Veratroylglycol**, a phenolic compound with the CAS number 168293-10-5, is a natural product isolated from plant sources such as the bark of *Endospermum diadenum* and has also been identified in maple syrup.<sup>[1][2][3]</sup> Current research indicates that **C-Veratroylglycol** possesses antioxidant properties.<sup>[1][2]</sup> Structurally, it comprises a veratroyl group, which is closely related to veratric acid, and a glycol moiety. The known biological activities of veratric acid and glycols suggest that **C-Veratroylglycol** may exhibit a broader range of pharmacological effects, including anti-inflammatory, antihypertensive, and antimicrobial activities. This technical guide provides a comprehensive overview of the known and potential biological activities of **C-Veratroylglycol**, detailed experimental protocols for their investigation, and a summary of relevant quantitative data to facilitate further research and drug development efforts.

## Chemical and Physical Properties

**C-Veratroylglycol**, also known as 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one, is a phenylpropanoid. Its chemical structure and properties are summarized in the table below.

| Property          | Value                                                                | Reference |
|-------------------|----------------------------------------------------------------------|-----------|
| CAS Number        | 168293-10-5                                                          |           |
| Molecular Formula | C10H12O5                                                             |           |
| Molecular Weight  | 212.2 g/mol                                                          |           |
| Synonyms          | 2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone              |           |
| Appearance        | Powder                                                               |           |
| Solubility        | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |           |
| Source            | Bark of Endospermum diadenum, Maple syrup                            |           |

## Known Biological Activity: Antioxidant Effects

The primary biological activity of **C-Veratroylglycol** reported in the literature is its antioxidant capacity.

### DPPH Radical Scavenging Activity

Studies have shown that **C-Veratroylglycol** exhibits antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

| Assay                   | Result        | Reference |
|-------------------------|---------------|-----------|
| DPPH Radical Scavenging | IC50 < 100 µM |           |

This result indicates that **C-Veratroylglycol** is capable of donating a hydrogen atom or an electron to neutralize the DPPH radical, a common mechanism for phenolic antioxidants.

## Potential Biological Activities

Based on the chemical structure of **C-Veratroylglycol**, which contains a veratroyl moiety similar to veratric acid and a glycol group, it is plausible to hypothesize additional biological activities.

## Potential Anti-inflammatory Activity

Veratric acid, a key structural component of **C-Veratroylglycol**, has been demonstrated to possess significant anti-inflammatory properties. It has been shown to reduce the expression of cyclooxygenase-2 (COX-2) and the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and interleukin-6 (IL-6). The mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways. Therefore, **C-Veratroylglycol** may exert similar anti-inflammatory effects.

## Potential Antihypertensive Activity

Veratric acid has also been reported to have blood pressure-lowering effects. Studies in L-NAME induced hypertensive rats have shown that oral administration of veratric acid can significantly decrease both systolic and diastolic blood pressure. This effect is associated with the restoration of nitric oxide levels and the reduction of oxidative stress. Consequently, **C-Veratroylglycol** is a candidate for investigation as a potential antihypertensive agent.

## Potential Antimicrobial Activity

The glycol moiety of **C-Veratroylglycol** suggests potential antimicrobial properties. Propylene glycol, a simple glycol, is known to have bactericidal activity against a range of microorganisms, including *Streptococcus mutans*, *Enterococcus faecalis*, and *Escherichia coli*. The mechanism is thought to involve the disruption of microbial cell membranes.

## Summary of Quantitative Data for Related Compounds

To provide a basis for comparison and to guide future studies on **C-Veratroylglycol**, the following tables summarize the reported quantitative data for the biological activities of veratric acid and propylene glycol.

## Table 3: Biological Activities of Veratric Acid

| Activity          | Assay/Model                      | Result                                                                           | Reference |
|-------------------|----------------------------------|----------------------------------------------------------------------------------|-----------|
| Antioxidant       | DPPH Scavenging                  | IC50 comparable to ascorbic acid                                                 |           |
| Anti-inflammatory | LPS-stimulated RAW264.7 cells    | Inhibition of NO production                                                      |           |
| Antihypertensive  | L-NAME induced hypertensive rats | 40 mg/kg oral dose significantly decreased systolic and diastolic blood pressure |           |

**Table 4: Antimicrobial Activity of Propylene Glycol**

| Organism                   | Assay               | Result (MIC/MBC)            | Reference |
|----------------------------|---------------------|-----------------------------|-----------|
| Streptococcus mutans       | Broth microdilution | 50% (MBC)                   |           |
| Enterococcus faecalis      | Broth microdilution | 25% (MBC)                   |           |
| Escherichia coli           | Broth microdilution | 50% (MBC)                   |           |
| Staphylococcus aureus      | Broth microdilution | 12.5% (MIC) at pH 5 and 7.4 |           |
| Staphylococcus epidermidis | Broth microdilution | 12.5% (MIC) at pH 5 and 7.4 |           |

## Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of **C-Veratroylglycol**.

### Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of **C-Veratroylglycol**.

Materials:

- **C-Veratroylglycol**
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- Ascorbic acid (positive control)
- 96-well microplate
- Microplate reader

Protocol:

- Prepare a stock solution of **C-Veratroylglycol** in methanol.
- Prepare a series of dilutions of the **C-Veratroylglycol** stock solution.
- Prepare a 0.1 mM solution of DPPH in methanol.
- In a 96-well plate, add 100  $\mu$ L of each **C-Veratroylglycol** dilution.
- Add 100  $\mu$ L of the DPPH solution to each well.
- Use ascorbic acid as a positive control and methanol as a blank.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of radical scavenging activity using the formula: % Inhibition =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] \times 100$
- Determine the IC<sub>50</sub> value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical.

## Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To assess the inhibitory effect of **C-Veratroylglycol** on NO production in vitro.

Materials:

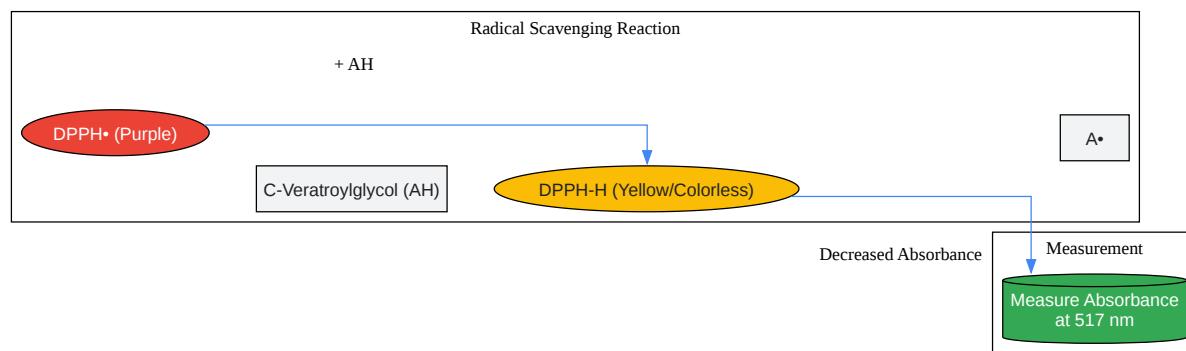
- RAW 264.7 macrophage cell line
- DMEM medium with 10% FBS
- Lipopolysaccharide (LPS)
- **C-Veratroylglycol**
- Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
- 96-well cell culture plate
- Microplate reader

Protocol:

- Seed RAW 264.7 cells in a 96-well plate at a density of  $5 \times 10^5$  cells/mL and incubate overnight.
- Pre-treat the cells with various non-toxic concentrations of **C-Veratroylglycol** for 1 hour.
- Stimulate the cells with 1  $\mu$ g/mL of LPS for 24 hours.
- After incubation, collect 50  $\mu$ L of the cell culture supernatant.
- Add 50  $\mu$ L of Griess Reagent to the supernatant.
- Incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm.
- Use a sodium nitrite standard curve to determine the nitrite concentration.

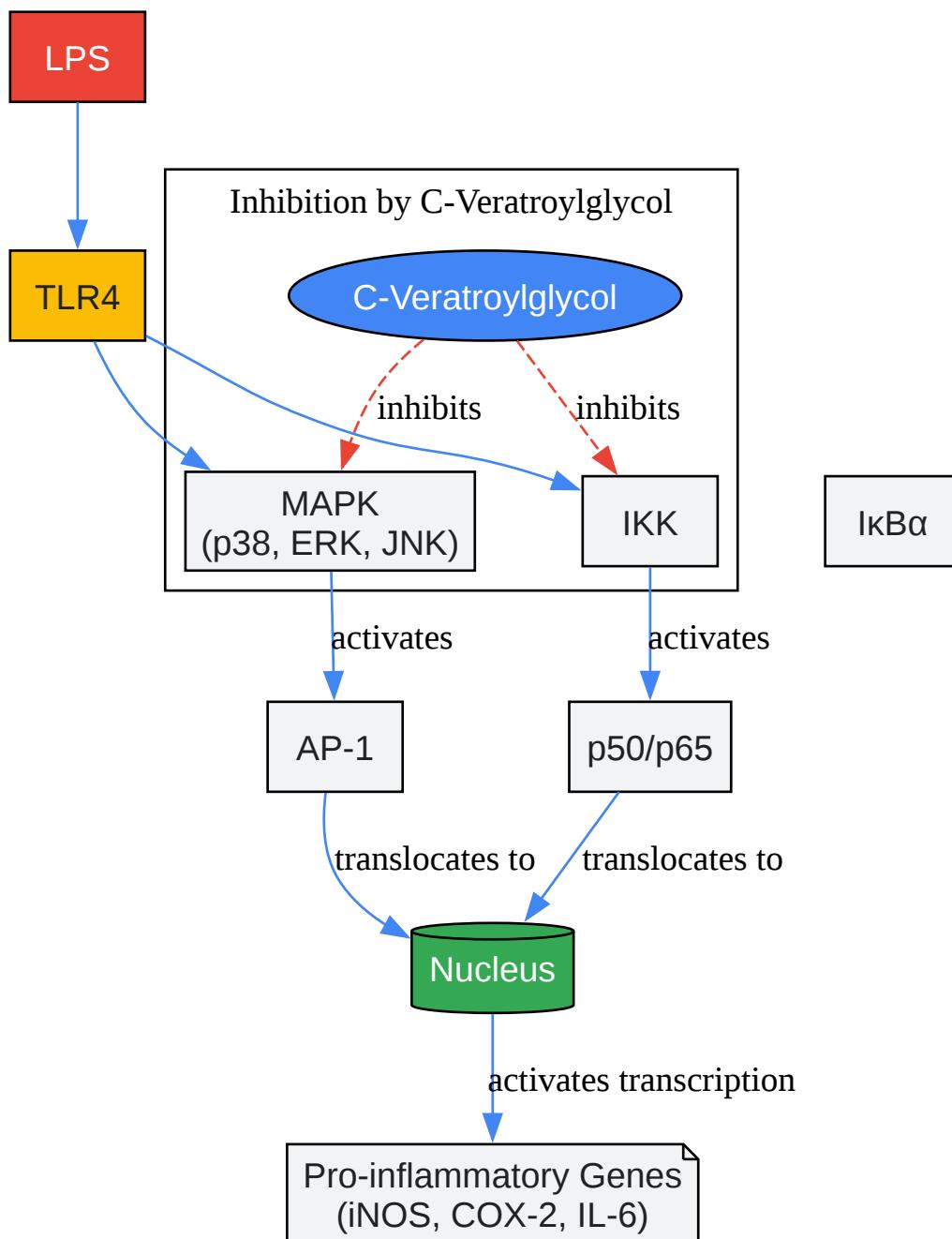
# Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of **C-Veratroylglycol** that inhibits the visible growth of a microorganism.

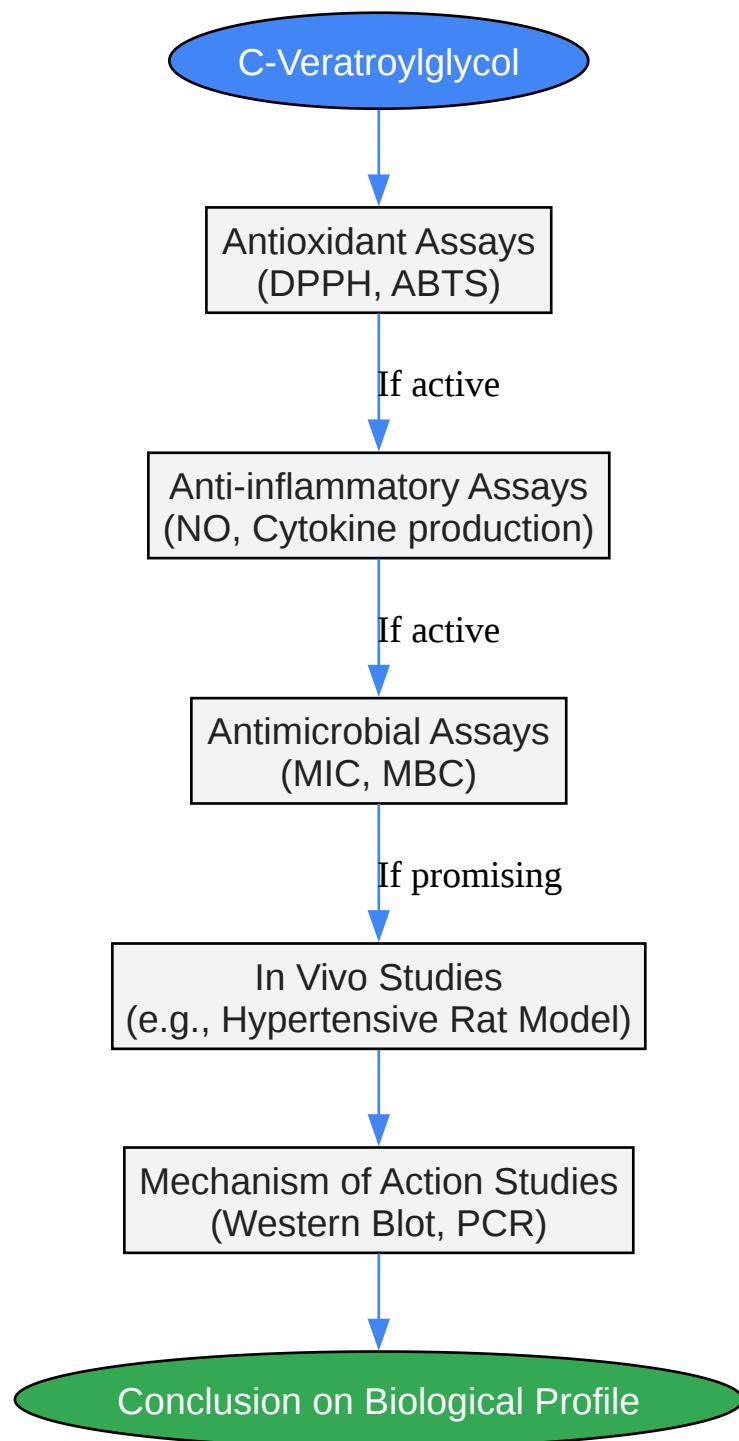

## Materials:

- **C-Veratroylglycol**
- Bacterial strains (e.g., *E. coli*, *S. aureus*)
- Mueller-Hinton Broth (MHB)
- 96-well microplate
- Spectrophotometer

## Protocol:


- Prepare a stock solution of **C-Veratroylglycol** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the **C-Veratroylglycol** stock solution in MHB in a 96-well plate.
- Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- Add the bacterial inoculum to each well containing the **C-Veratroylglycol** dilutions.
- Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is the lowest concentration of **C-Veratroylglycol** at which there is no visible turbidity.

# Visualizations: Signaling Pathways and Experimental Workflows




[Click to download full resolution via product page](#)

Caption: DPPH radical scavenging assay workflow.

[Click to download full resolution via product page](#)

Caption: Potential anti-inflammatory signaling pathway of **C-Veratroylglycol**.



[Click to download full resolution via product page](#)

Caption: Proposed workflow for the biological evaluation of **C-Veratroylglycol**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. C-Veratroylglycol | CAS:168293-10-5 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. chemfaces.com [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [C-Veratroylglycol: A Technical Guide to its Potential Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b192641#c-veratroylglycol-potential-biological-activities>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)